Methotrexate-gamma-monoamide
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Overview
Description
Methotrexate-gamma-monoamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its potential inhibitory effects on enzymes such as dihydrofolate reductase, making it a valuable candidate in antibacterial and anticancer research .
Preparation Methods
The synthesis of Methotrexate-gamma-monoamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pteridine derivative, followed by its coupling with a benzoylamino group. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Methotrexate-gamma-monoamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methotrexate-gamma-monoamide has a wide range of scientific research applications:
Chemistry: It is used in the study of enzyme inhibition and as a model compound for understanding complex organic reactions.
Biology: The compound’s inhibitory effects on enzymes like dihydrofolate reductase make it a valuable tool in studying metabolic pathways.
Medicine: Due to its potential antibacterial and anticancer properties, it is explored as a candidate for drug development.
Mechanism of Action
The mechanism of action of Methotrexate-gamma-monoamide involves its interaction with specific molecular targets, such as dihydrofolate reductase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues. This competitive inhibition prevents the natural substrate, dihydrofolate, from binding, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar compounds to Methotrexate-gamma-monoamide include:
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used as an antimalarial drug.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase.
What sets this compound apart is its unique structure, which allows for specific interactions with the enzyme, potentially leading to higher affinity and specificity .
Properties
CAS No. |
64801-56-5 |
---|---|
Molecular Formula |
C20H23N9O4 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H23N9O4/c1-29(9-11-8-24-17-15(25-11)16(22)27-20(23)28-17)12-4-2-10(3-5-12)18(31)26-13(19(32)33)6-7-14(21)30/h2-5,8,13H,6-7,9H2,1H3,(H2,21,30)(H,26,31)(H,32,33)(H4,22,23,24,27,28) |
InChI Key |
YFSVPBJUHQLTIQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methotrexate-gamma-monoamide N-(N' (2,4-diamino-6-pteridinyl)methyl-N'-methyl-4-aminobenzoyl)-L-glutamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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